molecular formula C21H31N3O2S B2751587 4-(tert-butyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide CAS No. 1049392-79-1

4-(tert-butyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2751587
CAS No.: 1049392-79-1
M. Wt: 389.56
InChI Key: XLOZGUDIXMJFFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-butyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates a benzenesulfonamide group, a structural motif prevalent in compounds with diverse biological activities. Its complex structure is further characterized by the presence of a tert-butyl group, which can influence the compound's lipophilicity and metabolic stability, and a unique molecular arm featuring both 1-methyl-1H-pyrrole and pyrrolidine rings. The inclusion of the saturated pyrrolidine ring is of particular research value. As a prominent scaffold in pharmaceuticals, the pyrrolidine ring helps explore three-dimensional pharmacophore space due to its sp 3 -hybridization and non-planar structure, a feature known to improve binding selectivity and optimize physicochemical and ADME properties of drug candidates . This ring system is found in numerous FDA-approved drugs and bioactive molecules targeting a range of conditions, including anticancer, antibacterial, and central nervous system agents . The specific spatial orientation of substituents made possible by the chiral centers of the pyrrolidine ring can lead to different biological profiles, making it a versatile tool for investigating enantioselective interactions with protein targets . While the specific biological mechanism of action for this compound requires empirical determination, its structure suggests potential as a key intermediate or a novel chemical entity for high-throughput screening and structure-activity relationship (SAR) studies. Researchers may utilize this compound in developing selective ligands for enzymes or receptors where the benzenesulfonamide and tertiary amine groups act as key binding elements. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-tert-butyl-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2S/c1-21(2,3)17-9-11-18(12-10-17)27(25,26)22-16-20(24-14-5-6-15-24)19-8-7-13-23(19)4/h7-13,20,22H,5-6,14-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOZGUDIXMJFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CN2C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(tert-butyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological activities, and relevant research findings.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of tert-butyl groups with pyrrolidine and pyrrole derivatives. The specific reaction conditions and purification methods greatly influence the yield and purity of the final product.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits significant inhibitory effects on various cancer cell lines:

  • Cell Line Studies : The compound demonstrated an IC50 value of 88 nM against the OCUM-2MD3 human scirrhous gastric carcinoma cell line, indicating potent anti-proliferative activity .
  • Mechanism of Action : It appears to inhibit cell migration and proliferation, with studies showing a marked reduction in wound closure in treated cell lines compared to controls.

Inhibition of Enzymatic Activity

The compound has also been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways:

Enzyme IC50 (μM) Selectivity
COX-I0.78Moderate
COX-II0.52High

These results suggest that the compound could serve as a selective COX-II inhibitor, potentially offering therapeutic benefits with fewer side effects compared to non-selective NSAIDs .

Antioxidant Activity

The antioxidant properties of the compound have been assessed using various assays. Preliminary findings suggest that it may exhibit significant antioxidant activity, which is beneficial in preventing oxidative stress-related diseases.

Case Study 1: In Vitro Evaluation

In vitro studies conducted on various cancer cell lines have shown that the compound can inhibit proliferation effectively. For instance, it was found to reduce the viability of MCF-7 breast cancer cells significantly, with IC50 values ranging from 0.73 to 2.38 μM across different formulations .

Case Study 2: In Vivo Studies

In vivo studies are necessary to confirm the therapeutic potential observed in vitro. Early animal model experiments indicate promising results regarding tumor growth inhibition and reduced inflammation markers when treated with this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous benzenesulfonamide derivatives, focusing on molecular features, synthesis, and functional properties. Data are drawn from published studies and crystallographic databases.

Structural and Functional Comparisons

Key Observations:

In contrast, 2e and 2f () feature bulky tetramethylpiperidinyloxy and phenylsulfonyl groups, which may enhance steric hindrance and reduce solubility . The pyrazolyl derivative () lacks nitrogen-rich substituents, instead incorporating a ketone-containing dihydropyrazole ring, likely influencing its electronic properties and reactivity .

Synthetic Complexity :

  • Compounds 2e and 2f were synthesized via GP1 methodology using 1-(tert-butyl)-4-vinylbenzene as a starting material, with yields of 75% and 66%, respectively . The target compound’s synthesis would likely require similar strategies but may face challenges due to the steric bulk of its dual heterocyclic substituents.

Hydrogen-Bonding Potential: The sulfonamide (–SO₂NH–) group in all compounds serves as a strong hydrogen-bond donor/acceptor. The pyrrolidine and 1-methylpyrrole groups in the target compound could participate in additional weak interactions (e.g., C–H···π or van der Waals forces), as suggested by graph-set analysis principles for molecular crystals () .

Crystallographic and Computational Insights

While direct crystallographic data for the target compound are absent, SHELX programs () are widely used for refining small-molecule structures and analyzing hydrogen-bonding networks . For example:

  • Compounds like 2e and 2f () would benefit from SHELXL for high-precision refinement due to their complex substituents.
  • The pyrazolyl derivative () might exhibit distinct crystal packing patterns compared to the target compound, influenced by its planar pyrazole ring versus the non-planar pyrrolidine group.

Functional Group Impact on Properties

  • tert-Butyl Group : Common in sulfonamides for enhancing metabolic stability and lipophilicity. Its presence in all compared compounds suggests a design strategy to improve membrane permeability.
  • Heterocyclic Moieties: Pyrrolidine (saturated): Increases solubility via amine protonation but reduces aromatic interactions. Tetramethylpiperidinyloxy (in 2e/2f): Introduces steric bulk and radical stability, often exploited in nitroxide chemistry.

Q & A

Q. What are the critical steps and considerations for synthesizing this compound with high purity?

The synthesis involves multi-step reactions, including nucleophilic substitution and reduction. Key considerations include:

  • Reaction Monitoring : Thin-layer chromatography (TLC) to track intermediates and adjust conditions (e.g., pH, temperature) .
  • Purification : Recrystallization or column chromatography to isolate the final product, ensuring >95% purity .
  • Yield Optimization : Adjusting stoichiometric ratios of precursors like (4-nitrophenyl)methanesulfonyl chloride and pyrrolidine derivatives .

Table 1 : Example Reaction Conditions

StepReactantsSolventTemperature (°C)CatalystYield (%)
1Sulfonyl chloride + pyrrolidineDCM0–25None65–75
2Intermediate + tert-butyl benzeneTHF60K₂CO₃50–60

Q. Which spectroscopic methods are most reliable for structural confirmation?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., tert-butyl group at δ 1.3 ppm, pyrrolidine protons at δ 2.5–3.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ at m/z ~450–470) .
  • IR Spectroscopy : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ .

Q. How does the compound’s solubility influence in vitro assays?

Solubility in DMSO (typically >50 mM) is critical for biological testing. Co-solvents like PEG-400 or cyclodextrin derivatives may enhance aqueous solubility for cell-based studies .

Q. What are the primary structural motifs influencing bioactivity?

  • Sulfonamide Core : Essential for hydrogen bonding with enzymatic targets (e.g., carbonic anhydrase) .
  • Pyrrolidine and Pyrrole Moieties : Enhance lipophilicity and modulate receptor binding .

Q. How should stability studies be designed for this compound?

  • Storage Conditions : -20°C under inert atmosphere to prevent hydrolysis of sulfonamide .
  • Degradation Analysis : HPLC under accelerated conditions (e.g., 40°C/75% RH) to identify degradation products .

Advanced Research Questions

Q. How can computational modeling predict target interactions and selectivity?

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases, proteases). Focus on sulfonamide-pyrrolidine interactions .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .

Table 2 : Example Docking Scores for Hypothetical Targets

Target ProteinBinding Affinity (kcal/mol)Key Interactions
Carbonic Anhydrase IX-9.2Sulfonamide-Serine, Pyrrolidine-Histidine
EGFR Kinase-7.8Benzene ring π-stacking

Q. What strategies resolve contradictions in reported biological activity data?

  • Comparative Assays : Replicate studies across cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .
  • Structural Analog Testing : Compare activity of derivatives (e.g., pyrazole vs. thiophene substitutions) to identify critical motifs .

Q. How do reaction kinetics inform scalable synthesis protocols?

  • Rate Studies : Pseudo-first-order kinetics for substitution steps; optimize catalyst loading (e.g., K₂CO₃ at 2.5 equiv) to reduce reaction time .
  • Green Chemistry : Replace THF with cyclopentyl methyl ether (CPME) to improve sustainability .

Q. What analytical techniques quantify metabolite formation in pharmacokinetic studies?

  • LC-MS/MS : Detect and quantify phase I metabolites (e.g., hydroxylated pyrrolidine) in plasma .
  • Microsomal Stability Assays : Human liver microsomes + NADPH to assess metabolic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.